Tetrakis(trimethylsiloxy)silane

Catalog No.
S1896283
CAS No.
3555-47-3
M.F
C12H36O4Si5
M. Wt
384.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(trimethylsiloxy)silane

CAS Number

3555-47-3

Product Name

Tetrakis(trimethylsiloxy)silane

IUPAC Name

tetrakis(trimethylsilyl) silicate

Molecular Formula

C12H36O4Si5

Molecular Weight

384.84 g/mol

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

The exact mass of the compound Tetrakis(trimethylsilyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrakis(trimethylsiloxy)silane (TTMS), also known as M4Q, is a highly symmetric, branched organosilicon compound (C12H36O4Si5) characterized by a central silicate core bonded to four trimethylsiloxy groups. As a colorless liquid with a boiling point of 103–106 °C at 2 mmHg and a density of 0.87 g/mL, it exhibits predictable volatility and thermal stability, making it highly suitable for vapor-phase processes . In industrial procurement, TTMS is primarily sourced as an advanced precursor for plasma-enhanced chemical vapor deposition (PECVD) of low-k dielectrics and nanostructured silica films, as well as a specialized reference standard for 29Si NMR spectroscopy . Its distinctive 3D molecular architecture, featuring five rigid tetrahedral sub-units, distinguishes it from conventional linear or cyclic siloxanes, driving its selection in next-generation semiconductor manufacturing and materials science [1].

Substituting TTMS with generic siloxanes (e.g., HMDSO) or simple alkoxysilanes (e.g., TEOS) fundamentally alters process efficiency and film architecture in advanced deposition applications[1]. While TEOS is the industry standard for dense SiO2, it lacks the pre-formed, highly branched M4Q structure of TTMS, requiring significantly more cycles to achieve equivalent silicon deposition and failing to intrinsically generate nanoporosity [2]. Similarly, linear siloxanes like HMDSO possess narrower Si-O-Si bond angles, restricting the molecular flexibility needed for the self-adapted growth of highly cross-linked, low-k SiCOH networks [3]. Attempting to use these simpler precursors for ultra-low-k dielectrics typically mandates the co-deposition of a sacrificial porogen, adding process complexity and reducing the mechanical robustness of the final film [2].

Precursor Delivery Efficiency and Silicon Atom Density

TTMS provides a substantial advantage in silicon delivery per molecular cycle compared to standard alkoxysilanes. Featuring one central silicon atom and four peripheral silicon atoms (C12H36O4Si5), TTMS delivers 5 silicon atoms per vaporized molecule [1]. In contrast, the industry-standard TEOS (Tetraethyl orthosilicate) delivers only 1 silicon atom per molecule [2]. This multi-silicon M4Q architecture theoretically allows for up to a quadruple or quintuple growth rate per cycle in chemical vapor deposition processes, significantly enhancing throughput for thick film or gap-fill applications [2].

Evidence DimensionSilicon atoms delivered per precursor molecule
Target Compound DataTTMS (5 Si atoms per molecule)
Comparator Or BaselineTEOS (1 Si atom per molecule)
Quantified Difference5x higher silicon payload per molecule
ConditionsVapor-phase precursor delivery in CVD/PECVD systems

Procurement of TTMS directly increases deposition throughput and reduces precursor volume requirements in high-volume semiconductor manufacturing.

Molecular Flexibility and Si-O-Si Bond Angle

The molecular geometry of TTMS is critical for forming highly cross-linked, self-adapted nanostructures. The average valence angle of the Si-O-Si bond in TTMS is 146° [1]. When compared to hexamethyldisiloxane (HMDSO), a common linear siloxane precursor which exhibits a tighter Si-O-Si angle of 130°, TTMS provides significantly more unrestricted rotation around the Si-O bonds[1]. This relatively flexible conformation allows the bulky trimethylsiloxy groups to optimally orient during plasma polymerization, driving the formation of robust 3D SiCOH networks [2].

Evidence DimensionAverage Si-O-Si valence angle
Target Compound DataTTMS (146°)
Comparator Or BaselineHMDSO (130°)
Quantified Difference16° wider angle, enabling greater rotational freedom
ConditionsMolecular conformation analysis

The wider bond angle and rotational freedom are essential for depositing highly cross-linked, structurally stable porous films without film collapse.

Porogen-Free Ultra-Low-k Dielectric Performance

In the fabrication of flexible low-k dielectrics, TTMS enables the deposition of ultra-low-k films without the need for a secondary porogen loading precursor. PECVD utilizing TTMS at room temperature produces pristine SiCOH films with a dielectric constant (k-value) down to 2.00 while maintaining an exceptionally high mechanical strength of up to 9.1 GPa[1]. Standard baseline processes using simpler precursors typically require a sacrificial porogen to achieve k < 2.5, which often degrades the mechanical modulus of the resulting film [2]. The intrinsic bulky M4Q structure of TTMS inherently generates the required free volume (porosity) while maintaining a highly cross-linked matrix[1].

Evidence DimensionDielectric constant (k) and mechanical strength without porogen
Target Compound DataTTMS-derived SiCOH (k = 2.00, strength = 9.1 GPa)
Comparator Or BaselineStandard linear siloxane + porogen processes (typically lower strength when k < 2.5)
Quantified DifferenceAchieves ultra-low k (2.00) with high mechanical robustness (9.1 GPa) in a single-precursor process
ConditionsRoom temperature PECVD on flexible ITO/PEN substrates

Eliminating the porogen simplifies the procurement supply chain and reduces manufacturing steps while yielding mechanically robust insulating layers.

29Si NMR Chemical Shift Referencing for Q-Groups

TTMS serves as an indispensable secondary reference standard for 29Si NMR spectroscopy, particularly for analyzing complex silicate networks. While Tetramethylsilane (TMS) is the universal zero-point standard (0.0 ppm), it cannot accurately bracket the high-field Q-region[1]. TTMS provides two distinct, sharp resonances: the peripheral M-groups at 8.62 ppm and the central Q-group at -104.08 ppm (relative to TMS)[1]. This dual-signal capability makes TTMS highly advantageous compared to TMS or HMDSO (which only provides an M-group signal at 6.53 ppm) for calibrating spectra of zeolites, silicone resins, and highly branched siloxanes [2].

Evidence Dimension29Si NMR signal coverage
Target Compound DataTTMS (Provides both M-group at 8.62 ppm and Q-group at -104.08 ppm)
Comparator Or BaselineTMS (Provides only a single reference at 0.0 ppm)
Quantified DifferenceTTMS directly brackets the -100 to -110 ppm Q-region
Conditions29Si NMR spectroscopy of silicon-containing polymers

Laboratories analyzing advanced silicone resins must procure TTMS to ensure accurate chemical shift calibration for highly coordinated (Q) silicon environments.

Single-Precursor PECVD of Ultra-Low-k Dielectrics

Directly leveraging its bulky M4Q structure and porogen-free porosity generation, TTMS is a highly effective precursor for manufacturing flexible, high-strength SiCOH insulating layers in advanced BEOL semiconductor interconnects[1].

Atmospheric Pressure Deposition of Nanostructured Silica

Due to its wide 146° Si-O-Si bond angle and flexible conformation, TTMS is highly suited for atmospheric pressure PECVD systems to create self-adapting, nanostructured SiO2-like coatings on temperature-sensitive substrates [2].

High-Yield Silicon Gap-Fill Processes

Capitalizing on its 5x silicon atom payload compared to TEOS, TTMS is utilized in specialized CVD processes requiring rapid deposition rates and high mass-throughput for filling deep trenches in microelectronics [3].

Analytical Calibration of Silicate Resins

Because it provides a precise Q-group resonance at -104.08 ppm, TTMS is an essential procurement item for analytical laboratories conducting 29Si NMR characterization of complex, highly branched silicone polymers and zeolites [4].

UNII

55L9T9A11I

GHS Hazard Statements

Aggregated GHS information provided by 284 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 59 of 284 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 225 of 284 companies with hazard statement code(s):;
H315 (90.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 mmHg

Pictograms

Irritant

Irritant

Other CAS

3555-47-3

Wikipedia

Tetrakis(trimethylsiloxy)silane

General Manufacturing Information

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-: ACTIVE

Dates

Last modified: 08-16-2023

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